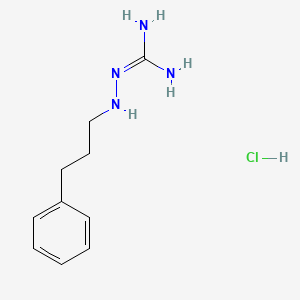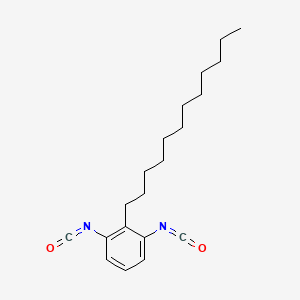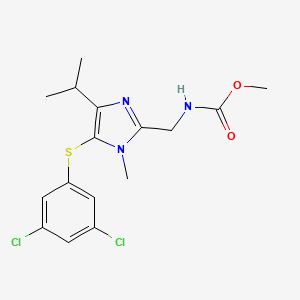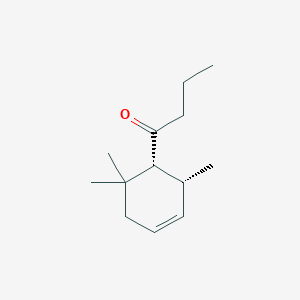
1-Butanone, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butanone, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-, also known as dihydro-β-ionone, is an organic compound with the molecular formula C13H22O. It is a colorless to pale yellow liquid with a characteristic odor. This compound is commonly used in the fragrance industry due to its pleasant scent, which resembles that of violets.
準備方法
Synthetic Routes and Reaction Conditions
1-Butanone, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)- can be synthesized through several methods:
From Citral and Acetone: Citral, obtained from the distillation of Litsea cubeba oil, is reacted with acetone to form a methyl ester.
Selective Hydrogenation of β-Ionone: β-Ionone can be selectively hydrogenated to produce dihydro-β-ionone.
Industrial Production Methods
The industrial production of 1-Butanone, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)- typically involves the selective hydrogenation of β-ionone. This process is preferred due to its efficiency and the availability of β-ionone as a starting material.
化学反応の分析
Types of Reactions
1-Butanone, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the butanone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-Butanone, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is widely used in the fragrance industry due to its pleasant odor.
作用機序
The mechanism of action of 1-Butanone, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)- involves its interaction with various molecular targets and pathways. In the fragrance industry, its effect is primarily olfactory, where it binds to olfactory receptors in the nasal cavity, triggering a sensory response. In biological systems, its mechanism may involve interactions with cellular membranes and enzymes, leading to its observed biological activities.
類似化合物との比較
Similar Compounds
β-Ionone: A structurally similar compound with a similar fragrance profile.
Damascone: Another related compound used in the fragrance industry.
Dihydro-β-ionone: A hydrogenated form of β-ionone with similar properties.
Uniqueness
1-Butanone, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)- is unique due to its specific structural features and the resulting olfactory properties. Its selective hydrogenation process also distinguishes it from other similar compounds.
特性
CAS番号 |
71820-47-8 |
|---|---|
分子式 |
C13H22O |
分子量 |
194.31 g/mol |
IUPAC名 |
1-[(1R,2R)-2,6,6-trimethylcyclohex-3-en-1-yl]butan-1-one |
InChI |
InChI=1S/C13H22O/c1-5-7-11(14)12-10(2)8-6-9-13(12,3)4/h6,8,10,12H,5,7,9H2,1-4H3/t10-,12+/m1/s1 |
InChIキー |
BBPCJNBZOFHWCU-PWSUYJOCSA-N |
異性体SMILES |
CCCC(=O)[C@@H]1[C@@H](C=CCC1(C)C)C |
正規SMILES |
CCCC(=O)C1C(C=CCC1(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



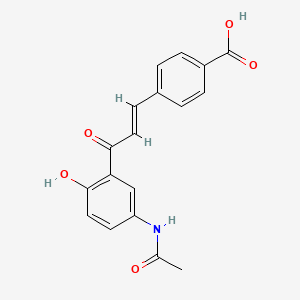
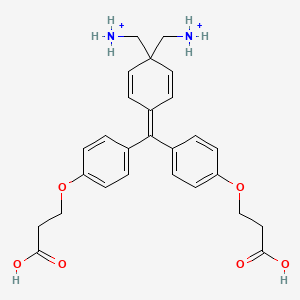

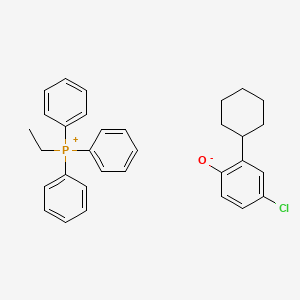
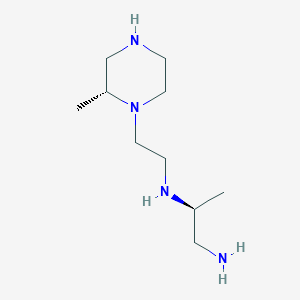
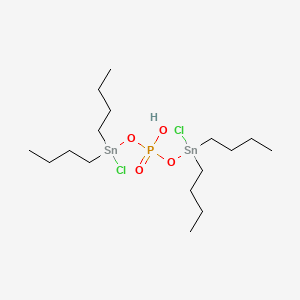
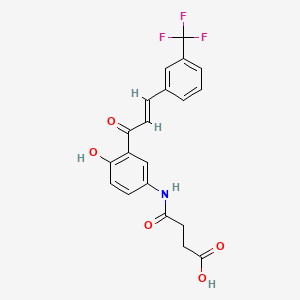
![6-Amino-4-methyl-5-[(4-nitrophenyl)azo]-2-[[3-(2-phenoxyethoxy)propyl]amino]nicotinonitrile](/img/structure/B12695336.png)
